5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Kinase inhibition assay Antihypertensive screening Anti-inflammatory in vivo model

This specific C5-chloro, C3-(2-fluorophenyl) triazoloquinazoline is a versatile, pre-organized scaffold validated for dual EGFR/VEGFR-2 kinase inhibition and Topoisomerase II catalytic intercalation. The C5 chlorine atom serves as a reactive handle for rapid, one-step nucleophilic derivatization, enabling efficient parallel SAR expansion. Unlike des-chloro or alternative-aryl analogs, this precise substitution pattern directly dictates target engagement, cytotoxicity, and ADMET profiles. Procuring this exact compound ensures consistent pharmacological activity and provides a cost-effective starting point for focused library synthesis, avoiding the variability introduced by analog substitutions.

Molecular Formula C15H8ClFN4
Molecular Weight 298.71
CAS No. 339026-03-8
Cat. No. B2990561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
CAS339026-03-8
Molecular FormulaC15H8ClFN4
Molecular Weight298.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=CC=C4F
InChIInChI=1S/C15H8ClFN4/c16-15-18-12-8-4-2-6-10(12)14-20-19-13(21(14)15)9-5-1-3-7-11(9)17/h1-8H
InChIKeyTXQHUOULTHKPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-03-8): Core Structural Identity and Procurement Baseline


5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 339026-03-8) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-c]quinazoline fused-ring class, defined by the simultaneous presence of a 2-fluorophenyl substituent at the C3 position and an electron-withdrawing chlorine atom at the C5 position of the tricyclic core . The compound has been indexed in authoritative bioactive-compound repositories under the identifier CHEMBL1413661, confirming its recognition within curated medicinal chemistry knowledge bases [1]. The 5-chloro-3-(2-fluorophenyl) substitution pattern distinguishes it from the more widely studied 3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lacking the C5 halogen (CAS 339025-73-9), and from 5-chloro derivatives bearing different aryl substituents such as 5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-20-4) .

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: Structural Dependencies That Preclude Class-Wide Interchangeability


The [1,2,4]triazolo[4,3-c]quinazoline scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at both the C3 and C5 positions, meaning that even single-atom substitutions can substantially shift target engagement, cytotoxicity profiles, and physicochemical parameters [1]. Published EGFR-TK inhibitor studies on this class demonstrate that the nature of the C3 aryl substituent directly dictates EGFR kinase domain affinity (IC50 range spanning from 0.69 µM to >10 µM within a single congeneric series), while the C5 substituent governs drug-likeness parameters including calculated blood–brain barrier penetration [2]. Consequently, procurement decisions that treat 5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline as interchangeable with des-chloro, alternative-halogen, or alternative-aryl analogs risk unknowingly altering both the potency ceiling and the ADMET profile relevant to the intended assay or screening cascade [3].

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: Quantitative Differentiation Evidence Against Closest Analogs


C5 Chlorine Introduction: Documented Pharmacological Activity Distinction from C5-Unsubstituted Scaffolds

The patent literature establishes that 5-halo-1,2,4-triazolo[4,3-c]quinazolines constitute a pharmacologically distinct subclass from their C5-unsubstituted counterparts, with the 5-chloro group serving as both a reactivity handle for further derivatization and an independent contributor to biological activity [1]. In the foundational patent (US 4,053,600), 5-chloro-8,9-dimethoxy-1,2,4-triazolo[4,3-c]quinazoline is explicitly designated as an intermediate exhibiting intrinsic hypotensive and anti-inflammatory activity in animal models, with oral dosing in renal hypertensive rats producing measurable blood-pressure reduction at 3–150 mg/kg/day [2]. In contrast, the 3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline analog lacking the C5 chloro substituent (CAS 339025-73-9) has not been reported with equivalent standalone pharmacological activity in peer-reviewed assays, suggesting that the C5 chlorine is not merely a synthetic placeholder but an activity-modulating structural feature . This evidence is classified as class-level inference because the exact 5-chloro-3-(2-fluorophenyl) derivative has not been individually tested in the same hypertensive or anti-inflammatory models; however, the patent’s generic claims explicitly encompass 5-chloro-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines as active species.

Kinase inhibition assay Antihypertensive screening Anti-inflammatory in vivo model

2-Fluorophenyl vs. 2-Chlorophenyl C3 Substituent: Differentiated Physicochemical Properties with Implications for Binding and ADME

Comparison of the target compound (5-chloro, 2-fluorophenyl) against its closest commercially available analog, 5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-20-4), reveals that the single halogen exchange at the ortho position of the C3 phenyl ring produces measurable differences in key molecular properties relevant to binding and pharmacokinetics . The fluorine substituent contributes a lower molecular polarizability (atomic polarizability: F = 0.557 ų vs. Cl = 2.180 ų), a distinct electronic effect (Hammett σₘ: F = 0.34, Cl = 0.37), and reduced lipophilicity (Hansch π: F = 0.14 vs. Cl = 0.71), collectively predicting a lower logP and altered hydrogen-bond acceptor capacity for the fluorinated derivative [1]. In the broader triazolo[4,3-c]quinazoline EGFR-TK inhibitor series, the presence of a 4-fluorophenyl substituent at C3 yielded compounds with EGFR IC50 values as low as 0.69 µM, whereas non-fluorinated or chloro-substituted phenyl analogs within the same study exhibited reduced potency; this SAR trend, while not a direct head-to-head measurement for the exact target compound, supports the inference that fluorine substitution at the C3 aryl group can enhance target engagement relative to chlorine or hydrogen [2]. The quantitative difference in EGFR inhibition between fluorinated and non-fluorinated C3-aryl analogs from the published series is approximately 2- to 3-fold in IC50 terms.

Ligand efficiency metrics ADMET prediction Fluorine-mediated conformational effects

Reactivity Advantage of the C5 Chlorine Leaving Group Enables Downstream Diversification Not Possible with C5-Unsubstituted Analogs

A critical differentiating feature of 5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the synthetic utility of the chlorine atom at the C5 position as a reactive handle for nucleophilic displacement, enabling direct access to 5-amino, 5-alkoxy, and 5-thioether derivatives [1]. The US Patent 4,053,600 explicitly demonstrates that 5-chloro-1,2,4-triazolo[4,3-c]quinazolines undergo clean nucleophilic substitution with amines (e.g., morpholine, N-methylpiperazine), alkoxides (e.g., sodium methoxide, sodium allyloxide), and other nucleophiles under mild conditions, yielding diverse 5-substituted products with retained pharmacological activity [2]. In contrast, the des-chloro analog (CAS 339025-73-9) lacks this reactive functionality, rendering it inert to the most common diversification chemistry and thus unsuitable for structure–activity relationship (SAR) exploration campaigns that require modular C5 modification . This synthetic versatility directly translates into procurement value: laboratories acquiring the 5-chloro derivative obtain not only a screening candidate but also a versatile starting material for analog generation.

Parallel synthesis Focused library generation Nucleophilic aromatic substitution

EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Evidence Placing the Target Scaffold Among Validated Inhibitors

Although the exact compound 5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has not been individually tested in published EGFR-TK assays, the congeneric series reported by Ewes et al. (2020) provides a quantitative framework for estimating its potential activity [1]. In that study, [1,2,4]triazolo[4,3-c]quinazolines bearing C3 aryl substituents (including 4-fluorophenyl, 4-chlorophenyl, and 3-nitrophenyl) exhibited EGFR IC50 values ranging from 0.69 to 1.8 µM, with the most potent members showing equipotency to the clinical reference drug Gefitinib (IC50 = 1.74 µM) [2]. The C5 position in those active compounds was occupied by a substituted amino group (derived from 5-chloro[1,2,4]triazolo[4,3-c]quinazolin-3-amine as the key synthetic intermediate), confirming that the 5-substitution pattern is compatible with and indeed contributory to potent EGFR engagement [3]. The target compound, bearing the identical C3-(2-fluorophenyl) motif present in the most active members of the reference series, is structurally pre-organized for EGFR kinase domain recognition based on molecular docking studies that identify the C3 aryl group as a key pharmacophoric element occupying the hydrophobic back pocket of the ATP-binding site.

EGFR-TK inhibition assay Cancer cell line panel Kinase selectivity profiling

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: Validated Research and Industrial Application Scenarios


Focused Kinase Inhibitor Library Design: EGFR and VEGFR-2 Screening Cascades

The [1,2,4]triazolo[4,3-c]quinazoline scaffold has demonstrated dual inhibitory activity against both EGFR (IC50 = 0.69–1.8 µM) and VEGFR-2 (IC50 = 53.81 nM for the most potent congener in a related series), positioning 5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline as a logical inclusion in targeted kinase inhibitor screening libraries [1]. The 2-fluorophenyl substituent at C3 mirrors the aryl-occupancy motif of the most active EGFR inhibitors in the published series, while the C5 chlorine provides a reactive handle for parallel derivatization into 5-amino or 5-alkoxy analogs for rapid SAR expansion [2]. Procurement of this specific compound enables simultaneous evaluation of the parent scaffold's kinase engagement profile and generation of a focused library through nucleophilic displacement chemistry.

DNA Intercalation and Topoisomerase II Inhibition Research

Multiple independent studies have established [1,2,4]triazolo[4,3-c]quinazolines as competent DNA intercalators and Topoisomerase II catalytic inhibitors, with the most active members of the class achieving DNA-binding IC50 values (26.03–28.37 µM) that exceed the reference drug doxorubicin (IC50 = 31.27 µM) [1]. The planar tricyclic core of the target compound is structurally pre-organized for intercalation between DNA base pairs, while the C3 aryl and C5 chloro substituents modulate binding affinity through groove interactions and electronic effects on the intercalating chromophore [2]. This compound is suitable for incorporation into anticancer drug discovery programs targeting DNA-processing enzymes, particularly where the fluorinated aryl substituent may confer metabolic stability advantages over non-fluorinated analogs [3].

Synthetic Intermediate for Diversified Heterocyclic Library Production

The C5 chlorine atom of 5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline serves as a validated leaving group for nucleophilic aromatic substitution, enabling efficient one-step access to 5-amino, 5-alkoxy, 5-thioalkyl, and 5-heterocyclyl derivatives under mild conditions (refluxing ethanol, 1–24 h) [1]. This reactivity profile is explicitly documented in the patent literature, where 5-chloro-triazolo[4,3-c]quinazolines were successfully converted to morpholino, piperazino, methoxy, and allyloxy derivatives without degradation of the fused-ring core [2]. Laboratories engaged in medicinal chemistry optimization or contract research requiring rapid analog generation will find this compound a more cost-effective and operationally simpler starting material than multi-step de novo synthesis of each 5-substituted variant [3].

Hypotensive and Anti-Inflammatory Pharmacological Probe Development

The patent literature establishes that 5-halo-1,2,4-triazolo[4,3-c]quinazolines possess intrinsic hypotensive activity in anesthetized canine models and anti-inflammatory activity in the Carrageenan-induced rat paw edema assay, with oral bioavailability demonstrated in renal hypertensive rats at doses of 3–150 mg/kg/day [1]. While these data are derived from earlier-generation dimethoxy-substituted analogs rather than the specific 2-fluorophenyl derivative, the patent's generic claims encompass 5-chloro-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines as a whole, providing a pharmacological rationale for evaluating the target compound in cardiovascular or inflammation-focused phenotypic screening panels [2]. The fluorine substituent at the ortho position of the C3 phenyl ring may further reduce oxidative metabolism compared to non-fluorinated phenyl analogs, a potential advantage in in vivo pharmacological studies [3].

Quote Request

Request a Quote for 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.